5-(Chloromethyl)-1,3-dioxane
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Overview
Description
5-(Chloromethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dioxane typically involves the chloromethylation of 1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processing. This method allows for better control of reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality over traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,3-dioxane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-1,3-dioxane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
5-(Bromomethyl)-1,3-dioxane: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-1,3-dioxane is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBKDDRMJDGCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50814634 |
Source
|
Record name | 5-(Chloromethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50814634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61728-98-1 |
Source
|
Record name | 5-(Chloromethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50814634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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